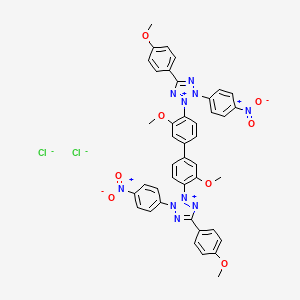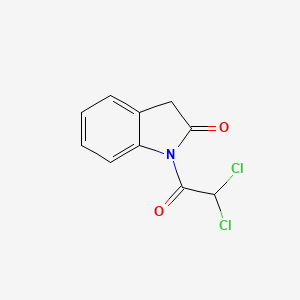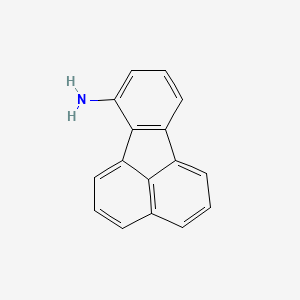
p-Anisyl-p-nitro blue tetrazolium chloride(anbt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Anisyl-p-nitro blue tetrazolium chloride is a chemical compound known for its application in various biochemical assays. It is a tetrazolium salt that is often used as a redox indicator in biological and chemical research. The compound is recognized for its ability to form a blue formazan dye upon reduction, making it useful in detecting cellular respiration and other redox reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Anisyl-p-nitro blue tetrazolium chloride involves the reaction of p-anisidine with nitrobenzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other separation techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of p-Anisyl-p-nitro blue tetrazolium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
p-Anisyl-p-nitro blue tetrazolium chloride undergoes various chemical reactions, including:
Reduction: The compound is reduced to form a blue formazan dye, which is a key reaction in its application as a redox indicator.
Oxidation: It can also undergo oxidation reactions, although these are less common in its typical applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or organic solvents under controlled temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is less common.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Formazan Dye: The primary product formed during the reduction of p-Anisyl-p-nitro blue tetrazolium chloride is a blue formazan dye, which is used as an indicator in various assays.
科学研究应用
p-Anisyl-p-nitro blue tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays to detect the presence of reducing agents.
Biology: Employed in cell viability assays to measure cellular respiration and metabolic activity.
Medicine: Utilized in diagnostic tests to detect the presence of certain enzymes and metabolic disorders.
Industry: Applied in quality control processes to monitor the redox state of products and materials.
作用机制
The mechanism of action of p-Anisyl-p-nitro blue tetrazolium chloride involves its reduction to form a blue formazan dye. This reduction is typically catalyzed by enzymes or other reducing agents present in the sample. The formation of the blue dye indicates the presence of active redox reactions, which can be quantified using spectrophotometric methods.
相似化合物的比较
Similar Compounds
Nitro blue tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
Thiazolyl blue tetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT: Similar to MTT but produces a water-soluble formazan product.
Uniqueness
p-Anisyl-p-nitro blue tetrazolium chloride is unique due to its specific chemical structure, which allows it to form a distinct blue formazan dye upon reduction. This property makes it particularly useful in assays where a clear and distinguishable color change is required.
属性
分子式 |
C42H34Cl2N10O8 |
|---|---|
分子量 |
877.7 g/mol |
IUPAC 名称 |
2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium;dichloride |
InChI |
InChI=1S/C42H34N10O8.2ClH/c1-57-35-19-5-27(6-20-35)41-43-47(31-11-15-33(16-12-31)51(53)54)49(45-41)37-23-9-29(25-39(37)59-3)30-10-24-38(40(26-30)60-4)50-46-42(28-7-21-36(58-2)22-8-28)44-48(50)32-13-17-34(18-14-32)52(55)56;;/h5-26H,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
RPJYUIZINKQKBQ-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)OC)OC)OC)C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)







![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)





